3-Mercapto-N-nonylpropionamide
Overview
Description
3-Mercapto-N-nonylpropionamide is a useful research compound. Its molecular formula is C12H25NOS and its molecular weight is 231.4 g/mol. The purity is usually 95%.
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Biological Activity
3-Mercapto-N-nonylpropionamide (MNPA) is a compound of significant interest due to its unique properties and potential applications in various fields, including biosensing and material science. This article explores its biological activity, focusing on self-assembled monolayers (SAMs), hydrogen bonding networks, and its interactions with gold surfaces.
- Molecular Formula : C₁₂H₂₅NOS
- Molecular Weight : 231.40 g/mol
- CAS Number : 228716-16-3
MNPA contains a thiol group (-SH) that allows it to form stable SAMs on gold surfaces, which is crucial for its applications in biosensing and nanotechnology.
Formation and Characterization
SAMs of MNPA on gold (Au{111}) have been characterized using various techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). The formation of these monolayers is influenced by the molecular structure of MNPA, which promotes hydrogen bonding among amide groups.
- Packing Structure : MNPA SAMs exhibit a distorted (√3 × √3)R30° packing structure, indicating a unique arrangement that facilitates intermolecular interactions.
- Domain Formation : The SAMs show distinct dark and bright domains due to variations in adsorption geometry, which can affect their stability and reactivity .
Hydrogen Bonding Networks
The biological activity of MNPA is significantly influenced by its ability to form hydrogen bonds within the SAMs. Studies have shown that:
- Buried Hydrogen Bonds : MNPA forms long-range hydrogen-bonding networks that cross molecular domain boundaries. This feature enhances the stability and functionality of the SAMs .
- Molecular Orientation : The tilt angles of MNPA molecules relative to the gold surface are crucial for understanding their interaction dynamics. Two distinct phases were identified: one with a tilt of approximately 18° and another nearly normal to the surface .
Biosensing
MNPA's unique properties make it suitable for use in biosensors. Its ability to form stable SAMs allows for the immobilization of biomolecules, enabling sensitive detection methods.
- Single-Molecule Detection : MNPA-functionalized surfaces have been employed in label-free biosensing applications, where they can detect biomolecular interactions at the single-molecule level. The high sensitivity is attributed to the effective binding of target molecules facilitated by the SAM structure .
Case Studies
- Detection of TNF-α Molecules :
- Thermal Stability Investigations :
Comparative Analysis
Property | This compound | Other Alkanethiols |
---|---|---|
Molecular Weight | 231.40 g/mol | Varies |
Hydrogen Bonding Capability | Strong hydrogen bonding networks | Moderate |
SAM Stability | High | Varies |
Application in Biosensing | Yes | Limited |
Properties
IUPAC Name |
N-nonyl-3-sulfanylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXZOZYQYDWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693508 | |
Record name | N-Nonyl-3-sulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228716-16-3 | |
Record name | N-Nonyl-3-sulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Mercapto-N-nonylpropionamide interact with gold surfaces and what are the downstream effects of this interaction?
A1: this compound forms self-assembled monolayers (SAMs) on gold surfaces, primarily through the strong interaction between the sulfur atom of the thiol group and the gold atoms. [, ] This interaction leads to the formation of a well-ordered monolayer with the alkyl chains oriented away from the surface. The presence of the amide group within the alkyl chain introduces an additional level of organization due to the formation of hydrogen bonds between neighboring molecules. [, , ] These hydrogen bonds contribute to the stability of the SAM and influence its structure.
Q2: How do hydrogen bonds influence the structure of this compound SAMs?
A2: Hydrogen bonding between the amide groups of adjacent molecules plays a crucial role in the structural organization of this compound SAMs. [, ] These interactions lead to the formation of linear hydrogen-bond networks that extend across the monolayer, influencing both the packing density and the orientation of the molecules. [] Studies have shown that these networks can even cross the boundaries between domains with different rotational orientations. []
Q3: Can the structure of this compound SAMs be manipulated?
A3: Yes, the structure of this compound SAMs can be manipulated by electrochemical processing. [] Applying a specific electrochemical potential can induce a phase transition within the monolayer, transforming a close-packed structure into a striped phase. [] This transition is attributed to the disruption of the hydrogen-bonding network between amide groups during the electrochemical desorption process. []
Q4: Does this compound exhibit phase separation when co-assembled with other alkanethiols?
A4: Yes, this compound displays phase separation when co-assembled with other alkanethiols, even those with similar chain lengths. [] This behavior contrasts with mixtures of n-alkanethiols, which typically do not exhibit phase separation. [] The presence of the hydrogen-bonding amide group within this compound is believed to drive this phase separation, leading to the formation of single-component domains on the nanometer scale. []
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